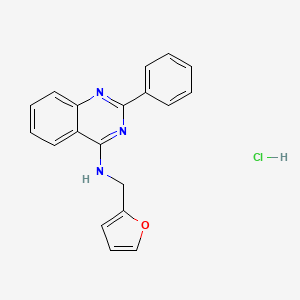![molecular formula C10H9N3OS B7738384 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7738384.png)
2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is an organic compound that features a thiazole ring and a phenol group connected by a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation reaction between 2-hydrazinyl-1,3-thiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s hydrazone linkage and phenol group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde
Comparison:
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of the phenol group, which imparts additional reactivity and potential biological activity compared to its analogs.
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde has an aldehyde group instead of a hydroxyl group, which alters its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-4-2-1-3-8(9)7-12-13-10-11-5-6-15-10/h1-7,14H,(H,11,13)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOOQHNAFGZEL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7738304.png)
![3-[(E)-(diphenylhydrazinylidene)methyl]phenol](/img/structure/B7738307.png)
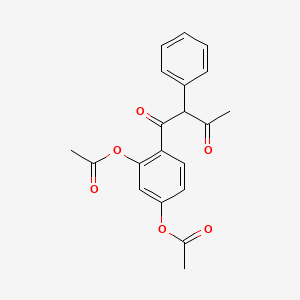
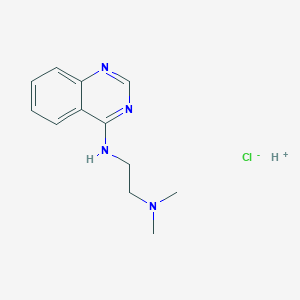
![6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmeth yl)-5H-pyrrolo[2,3-dicarbonitrile](/img/structure/B7738340.png)
![6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7738343.png)
![6-AMINO-7-(1,3-BENZOTHIAZOL-2-YL)-5-BENZYL-5H-PYRROLO[2,3-B]PYRAZINE-2,3-DICARBONITRILE](/img/structure/B7738346.png)
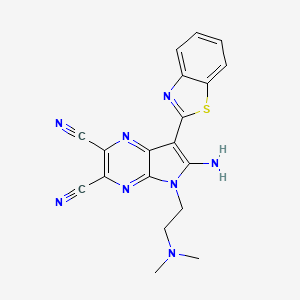
![6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7738358.png)
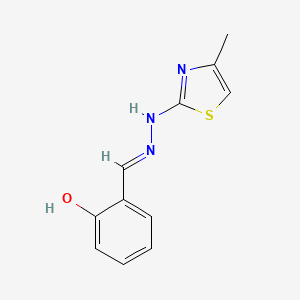
![2-methoxy-4-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B7738395.png)
![2-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B7738402.png)
![2-bromo-6-methoxy-4-[(Z)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7738409.png)
